molecular formula C5H8N2O2 B8593261 5-Hydroxy-3-methoxymethylpyrazol

5-Hydroxy-3-methoxymethylpyrazol

Cat. No.: B8593261
M. Wt: 128.13 g/mol
InChI Key: CJIPHLPKQMKKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-methoxymethylpyrazol is a pyrazole derivative characterized by a hydroxyl group at position 5 and a methoxymethyl (-CH₂OCH₃) substituent at position 3. The hydroxyl and methoxymethyl groups in this compound likely influence its solubility, reactivity, and biological interactions, making it a candidate for further exploration in drug discovery and organic synthesis.

Properties

IUPAC Name

5-(methoxymethyl)-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-9-3-4-2-5(8)7-6-4/h2H,3H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIPHLPKQMKKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Positions 3 and 5

The substituents at positions 3 and 5 of the pyrazole ring significantly alter physicochemical and biological properties:

Compound Name/ID Position 3 Substituent Position 5 Substituent Key Characteristics Reference
5-Hydroxy-3-methoxymethylpyrazol Methoxymethyl (-CH₂OCH₃) Hydroxyl (-OH) Hypothesized balanced lipophilicity/hydrophilicity; potential H-bond donor/acceptor
7a () Thiophene-methanone Hydroxyl (-OH) Complex heterocyclic hybrid; enhanced π-π stacking potential
7i () Methylisoxazole Ethyl ester (-COOEt) Higher lipophilicity; mp 197–199°C
5-Amino-3-methyl-1-phenylpyrazole () Methyl (-CH₃) Amino (-NH₂) Increased basicity; commercial availability for further derivatization
Methoxyphenyl-pyrazole-triazole () 4-Methoxyphenyl Varied R groups Bulky aromatic substituent; antifungal docking affinity for 14α-demethylase
  • Position 5 Substituents: Hydroxyl (-OH): Enhances polarity and H-bonding capacity compared to amino (-NH₂) or ester (-COOEt) groups . Amino (-NH₂): Increases basicity and nucleophilicity, enabling participation in Schiff base formation or coordination chemistry .
  • Methylisoxazole (): Introduces heteroaromaticity, possibly enhancing target selectivity in enzyme inhibition .

Physicochemical Properties

  • Melting Points : Hydroxyl-containing pyrazoles (e.g., 7a) often exhibit higher melting points due to H-bonding, whereas esters (e.g., 7i, mp 197–199°C) show moderate thermal stability .
  • Solubility : Hydroxyl and methoxymethyl groups likely improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl in ) .

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